2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
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Overview
Description
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the spiro structure through intramolecular cyclization reactions, which may involve the use of strong bases or acids as catalysts.
Reduction: Reduction of intermediate nitro compounds to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Spiro Formation: Final spiro compound formation through a series of condensation reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as nitroso or hydroxylamine.
Reduction: Reduction of the nitro group to an amine, which can further participate in nucleophilic substitution reactions.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Amines: Resulting from the reduction of the nitro group.
Hydroxylamines: Formed through partial reduction.
Substituted Phenyl Derivatives: Obtained through substitution reactions.
Scientific Research Applications
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)acetic acid: A simpler compound with a nitro group on the phenyl ring and a carboxylic acid functional group.
2-nitrophenyl acetate: An ester derivative with a nitro group on the phenyl ring.
Uniqueness
2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-(2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-13-9-5-6-10(17(9)7-8-17)14(13)16(21)18(15)11-3-1-2-4-12(11)19(22)23/h1-6,9-10,13-14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYKLJYPGBNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385805 |
Source
|
Record name | AC1MDX03 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-93-5 |
Source
|
Record name | AC1MDX03 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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